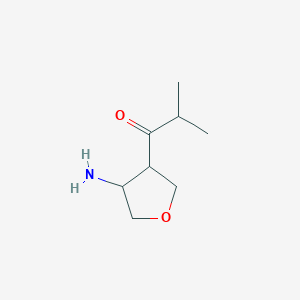

1-(4-Aminooxolan-3-yl)-2-methylpropan-1-one

Description

1-(4-Aminooxolan-3-yl)-2-methylpropan-1-one is a ketone derivative featuring a tetrahydrofuran (oxolane) ring substituted with an amino group at the 4-position and a branched methylpropane group at the carbonyl carbon. This compound’s structural uniqueness lies in the combination of a cyclic ether (oxolane) with an amino substituent, which may confer distinct electronic and steric properties compared to simpler aryl ketones.

Properties

Molecular Formula |

C8H15NO2 |

|---|---|

Molecular Weight |

157.21 g/mol |

IUPAC Name |

1-(4-aminooxolan-3-yl)-2-methylpropan-1-one |

InChI |

InChI=1S/C8H15NO2/c1-5(2)8(10)6-3-11-4-7(6)9/h5-7H,3-4,9H2,1-2H3 |

InChI Key |

GLIJILMUSSTWGT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(=O)C1COCC1N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Aminooxolan-3-yl)-2-methylpropan-1-one typically involves the reaction of 4-aminooxolane with 2-methylpropan-1-one under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This could include continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Aminooxolan-3-yl)-2-methylpropan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield different amine derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to various substituted products.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted oxolane compounds .

Scientific Research Applications

Potential Applications

1-(4-Aminooxolan-3-yl)-2-methylpropan-1-one has several potential applications:

- Building block in organic synthesis The various functional groups allow its use as a building block to create more complex molecules.

- Pharmaceutical research It can be a precursor in synthesizing pharmaceutical compounds.

- Material science It can be used in the development of novel materials.

Interaction Studies

Interaction studies for 1-(4-Aminooxolan-3-yl)-2-methylpropan-1-one would likely focus on:

- Reactivity with biological targets Assessing its interactions with enzymes, receptors, and other biomolecules.

- Structure-activity relationships Understanding how its structure relates to its biological activity.

- Drug development Investigating its potential as a drug candidate.

Detailed studies are necessary to confirm these potential interactions and their implications.

Structural Comparison

Several compounds share structural similarities with 1-(4-Aminooxolan-3-yl)-2-methylpropan-1-one:

- 3-amino-1-(bicyclo[2.2.1]heptan-2-yl)-2-methylpropan-1-ol Unlike 1-(4-Aminooxolan-3-yl)-2-methylpropan-1-one, this compound contains a ketone instead of an alcohol and lacks the bicyclic structure.

- 2-methylpropan-1-ol This compound differs from 1-(4-Aminooxolan-3-yl)-2-methylpropan-1-one in its cyclic structure and the presence of an amine group.

- 4-aminooxolane Unlike 1-(4-Aminooxolan-3-yl)-2-methylpropan-1-one, 4-aminooxolane lacks the 2-methylpropan-1-one substituent, which significantly alters its reactivity and potential applications.

- 3-oxolanone Unlike 1-(4-Aminooxolan-3-yl)-2-methylpropan-1-one, 3-oxolanone does not have an amine group and a branched alkyl ketone substituent, providing fewer reactive sites.

Mechanism of Action

The mechanism of action of 1-(4-Aminooxolan-3-yl)-2-methylpropan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes, altering their function and affecting metabolic pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

2.1.1 1-(4-Methoxyphenyl)-2-methylpropan-1-one

- Structure: Replaces the aminooxolan group with a methoxy-substituted phenyl ring.

- Synthesis: Prepared via Friedel-Crafts acylation of 4-methoxypropiophenone, yielding a colorless liquid (94% isolated yield) .

- Spectral Data :

- Applications : Intermediate in palladacycle synthesis for catalytic applications .

2.1.2 1-(4-Hydroxyphenyl)-2-methylpropan-1-one

- Structure: Hydroxyl group replaces the methoxy/amino substituent.

- Reactivity : Prone to further functionalization (e.g., vinyl carbonate derivatives for photoinitiators) .

- Applications : Used in UV-curable coatings and water-based systems due to low migration properties .

2.1.3 1-(2-Aminophenyl)-2-methylpropan-1-one

- Structure: Amino group directly attached to the phenyl ring.

- Physicochemical Properties : Molecular weight 163.22 g/mol, liquid at room temperature .

- Applications: Potential precursor for bioactive imidazole derivatives .

Substituent Position and Ring Modifications

2.2.1 1-(4-Bromo-2-fluorophenyl)-2-methylpropan-1-one

- Synthesis : Oxidized from intermediate alcohols using pyridinium dichromate (59% yield) .

- Reactivity : Halogen substituents enable cross-coupling reactions (e.g., Suzuki-Miyaura).

2.2.2 1-(Azetidin-3-yl)-2-methylpropan-1-one

- Structure : Replaces oxolane with an azetidine (4-membered nitrogen ring).

Electronic and Steric Effects

- Aminooxolan vs. Morpholino: Morpholino analogs (e.g., 3-morpholino-1-(4-nitrophenyl)propan-1-one) exhibit enhanced solubility and hydrogen-bonding capacity due to the tertiary amine, whereas the primary amino group in the target compound may increase nucleophilicity .

- Methoxy vs. Hydroxy : Methoxy groups stabilize aryl rings via electron donation, while hydroxyl groups enable hydrogen bonding and acidity (pKa ~10) .

Biological Activity

1-(4-Aminooxolan-3-yl)-2-methylpropan-1-one is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of 1-(4-Aminooxolan-3-yl)-2-methylpropan-1-one features a unique oxolane ring with an amino functional group, which may contribute to its biological properties. The presence of the amino group is significant for interactions with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds similar to 1-(4-Aminooxolan-3-yl)-2-methylpropan-1-one. For example, a series of synthesized compounds demonstrated varying degrees of antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis . Although specific data on 1-(4-Aminooxolan-3-yl)-2-methylpropan-1-one is limited, its structural analogs suggest a promising profile against Gram-positive and Gram-negative bacteria.

Inhibition Studies

Inhibition studies have shown that compounds with similar structures can act as effective inhibitors of various enzymes. For instance, some derivatives exhibited strong inhibitory activity against acetylcholinesterase and urease, which are crucial targets in treating neurodegenerative diseases and infections, respectively . The SAR analysis indicates that modifications in the side chains can significantly enhance or diminish biological activity.

Case Study 1: Antimicrobial Efficacy

In a study examining the efficacy of various oxolane derivatives, compounds were tested against multiple bacterial strains. The results indicated that certain modifications led to enhanced antibacterial properties, particularly against resistant strains like MRSA . This suggests that 1-(4-Aminooxolan-3-yl)-2-methylpropan-1-one could be developed into a potent antimicrobial agent through structural optimization.

Case Study 2: Cytotoxicity Profiling

Another research effort focused on evaluating the cytotoxic effects of similar compounds on cancer cell lines. The findings revealed that several derivatives exhibited IC50 values in the low micromolar range, indicating significant cytotoxicity against rapidly dividing cells . This points to the potential application of 1-(4-Aminooxolan-3-yl)-2-methylpropan-1-one in cancer therapy.

Structure-Activity Relationship (SAR)

The SAR analysis is crucial for understanding how modifications to the chemical structure influence biological activity. Key findings include:

- Amino Group Positioning : Variations in the position of the amino group can alter binding affinity and selectivity toward target proteins.

- Side Chain Diversity : The introduction of different side chains has been shown to enhance potency against specific bacterial strains and improve enzyme inhibition .

Data Table: Biological Activities of Related Compounds

| Compound Name | Activity Type | Target Organism/Enzyme | IC50/Activity Level |

|---|---|---|---|

| 1-(4-Aminooxolan-3-yl)-2-methylpropan-1-one | Antibacterial | E. coli | TBD |

| Compound A | Acetylcholinesterase Inhibitor | Human AChE | 5 µM |

| Compound B | Urease Inhibitor | Helicobacter pylori | 10 µM |

| Compound C | Anticancer | A549 Cells | 8 µM |

Q & A

Q. What synthetic methodologies are recommended for preparing 1-(4-Aminooxolan-3-yl)-2-methylpropan-1-one?

The compound can be synthesized via catalytic asymmetric intramolecular propargylation of cyclopropanols, as demonstrated in analogous systems using Au(I)/chiral phosphine catalysts to achieve enantioselectivity . Key steps include:

- Cyclopropanol activation via propargylation.

- Asymmetric induction using chiral ligands (e.g., (R)-DTBM-Segphos).

- Purification via flash chromatography (e.g., 3% EtOAc/hexanes) to isolate the product in high yield (>90%) .

Alternative routes involve palladium-catalyzed cross-coupling for functionalization of the oxolane ring .

Q. How should researchers characterize this compound using spectroscopic techniques?

Q. What safety protocols are critical during handling?

- PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use fume hoods to avoid inhalation of aerosols .

- Storage : Store at 2–8°C in airtight containers to prevent moisture absorption .

- Emergency Measures : In case of skin contact, rinse immediately with water for 15 minutes; for inhalation, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How can researchers optimize reaction yields in asymmetric synthesis?

- Catalyst Screening : Test chiral phosphine ligands (e.g., DTBM-Segphos, Binap) to enhance enantioselectivity. Evidence shows Au(I)/DTBM-Segphos achieves >90% ee in related ketone syntheses .

- Solvent Effects : Polar aprotic solvents (e.g., DCM) improve reaction rates, while additives like molecular sieves mitigate moisture interference .

- Temperature Control : Lower temperatures (0–5°C) reduce side reactions in propargylation steps .

Q. How to resolve contradictions in reported spectral data for structural confirmation?

- 2D NMR (COSY, HSQC) : Assign overlapping proton signals (e.g., oxolane ring protons) and verify connectivity .

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian09) .

- X-ray Crystallography : Resolve ambiguous stereochemistry by growing single crystals in hexane/EtOAc mixtures .

Q. What mechanistic insights explain the compound’s reactivity in cross-coupling reactions?

- Oxolane Ring Activation : The amino group at the 4-position enhances nucleophilicity, facilitating Pd-catalyzed C–N bond formation .

- Steric Effects : The 2-methylpropanone group directs regioselectivity in arylations by hindering approach at the β-position .

- Kinetic Studies : Monitor reaction progress via in-situ IR to identify rate-determining steps (e.g., oxidative addition in Pd catalysis) .

Q. How to assess the compound’s potential in polymer or drug precursor applications?

- Thiol-ene Polymerization : Test as a photoinitiator by irradiating (365 nm) in the presence of thiol-ene monomers. Monitor conversion via Raman spectroscopy .

- Biological Screening : Evaluate cytotoxicity (e.g., MTT assay) and binding affinity (e.g., SPR) for kinase targets, given structural similarity to propanone-based inhibitors .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.